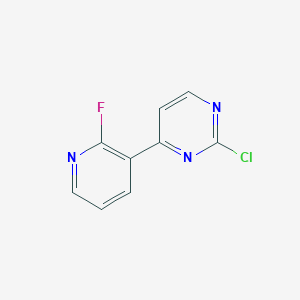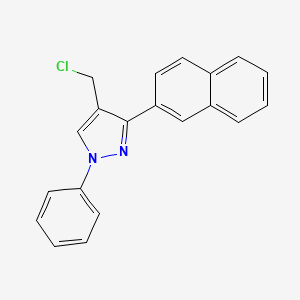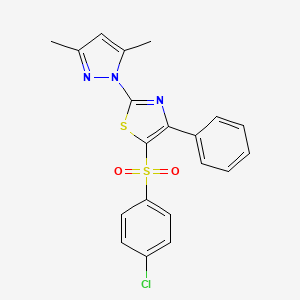
N-(3-chlorobenzyl)propane-1,3-diamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “N-(3-chlorobenzyl)propane-1,3-diamine” and its derivatives has been described in the literature . They were prepared by the reaction of K2[PtCl4] with the appropriate ligand in water . These complexes are analogs of cisplatin, and are potential antineoplastic agents .Chemical Reactions Analysis
While specific chemical reactions involving “N-(3-chlorobenzyl)propane-1,3-diamine” are not directly available, 1,3-Diaminopropane, a related compound, is known to be a building block in the synthesis of heterocycles, such as those used in textile finishing, and coordination complexes .Wissenschaftliche Forschungsanwendungen
Synthesis of Platinum Complexes
“N-(3-chlorobenzyl)propane-1,3-diamine” can be used in the synthesis of platinum complexes. These complexes are analogs of cisplatin, a well-known anticancer drug . The platinum complexes synthesized using this compound have potential as antineoplastic agents .
Anticancer Agents
The platinum complexes derived from “N-(3-chlorobenzyl)propane-1,3-diamine” have shown potential as anticancer agents. They are being investigated for their biological properties and possible use in cancer treatment .
3. Building Blocks in Synthetic Organic Chemistry 1,3-Diamines, such as “N-(3-chlorobenzyl)propane-1,3-diamine”, are significant motifs in natural products and serve as building blocks in synthetic organic chemistry .
4. Development of Synthetic Approach to 1,3-Diamines “N-(3-chlorobenzyl)propane-1,3-diamine” can be used in the development of an effective synthetic approach to 1,3-diamines. This is particularly important as limited efforts have been devoted to this area compared to their 1,2-diamine counterparts .
Synthesis and Cardiotropic Activity
Derivatives of “N-(3-chlorobenzyl)propane-1,3-diamine” have been used in the synthesis of compounds with cardiotropic activity. For example, compound ALM-850, synthesized using a derivative of this compound, has shown significant activity in blocking the development of rhythm disturbances and death in animals in the aconitine and calcium chloride arrhythmia models .
Use in Isoproterenol Ischemia Model
The compound ALM-850, synthesized using a derivative of “N-(3-chlorobenzyl)propane-1,3-diamine”, has been used in the isoproterenol ischemia model, where it decreased ST segment depression .
Eigenschaften
IUPAC Name |
N'-[(3-chlorophenyl)methyl]propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c11-10-4-1-3-9(7-10)8-13-6-2-5-12/h1,3-4,7,13H,2,5-6,8,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNURGRWJOWEQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)propane-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-Chlorophenyl)cyclohexyl]methanol](/img/structure/B3039029.png)
![6-Acetyl-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one](/img/structure/B3039030.png)
![[2-(Cyclohexyloxy)pyridin-4-yl]methanamine](/img/structure/B3039031.png)
![1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine](/img/structure/B3039032.png)
![[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B3039036.png)



![3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine](/img/structure/B3039041.png)


![1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B3039048.png)

